molecular formula C20H22N2O7S2 B2528964 3,6-dimethyl 2-[2-(ethanesulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 886942-98-9

3,6-dimethyl 2-[2-(ethanesulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B2528964
CAS No.: 886942-98-9
M. Wt: 466.52
InChI Key: MCNXOCFEIVYGRM-UHFFFAOYSA-N
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Description

The compound 3,6-dimethyl 2-[2-(ethanesulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a thienopyridine derivative characterized by:

  • Methyl ester groups at positions 3 and 6 of the thieno[2,3-c]pyridine core.
  • A 2-(ethanesulfonyl)benzamido substituent at position 2. This structural configuration confers unique physicochemical properties, such as enhanced solubility due to the polar ethanesulfonyl group and ester functionalities.

Properties

IUPAC Name

dimethyl 2-[(2-ethylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O7S2/c1-4-31(26,27)15-8-6-5-7-13(15)17(23)21-18-16(19(24)28-2)12-9-10-22(20(25)29-3)11-14(12)30-18/h5-8H,4,9-11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNXOCFEIVYGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction for Thienopyridine Core Formation

The Gewald reaction is a cornerstone for synthesizing 2-aminothienopyridine derivatives. As demonstrated in recent work, diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (3 ) serves as a critical intermediate.

Procedure :

  • React ethyl 4-oxopiperidine-1-carboxylate (1 ) with ethyl cyanoacetate (2 ) and sulfur in ethanol under reflux (78–82°C, 6–8 hours).
  • Isolate 3 via recrystallization from ethanol (yield: 72–78%).

Mechanistic Insight :
The reaction proceeds through Knoevenagel condensation, followed by sulfur incorporation and cyclization to form the thiophene ring.

Functionalization at Position 2: Benzamido Group Installation

The 2-amino group in intermediate 3 is acylated with 2-(ethanesulfonyl)benzoyl chloride to introduce the benzamido moiety.

Optimized Protocol :

  • Dissolve 3 (1.0 equiv) in dry tetrahydrofuran (THF) under nitrogen.
  • Add 2-(ethanesulfonyl)benzoyl chloride (1.2 equiv) dropwise at 0°C.
  • Stir at room temperature for 12 hours, then quench with ice-water.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 3:7) to obtain the acylated product (yield: 65–70%).

Key Spectral Data :

  • ¹H NMR (CDCl₃) : δ 2.45 (s, 3H, CH₃), 3.10 (q, J = 7.3 Hz, 2H, SO₂CH₂CH₃), 4.25 (s, 3H, COOCH₃), 7.55–8.15 (m, 4H, aromatic).
  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1670 cm⁻¹ (C=O amide), 1320 cm⁻¹ (S=O).

Esterification at Positions 3 and 6

Methylation of the dicarboxylic acid precursor is achieved using dimethyl sulfate in a basic medium.

Stepwise Process :

  • Hydrolyze the ethyl esters in 3 using 10% NaOH/EtOH (reflux, 4 hours).
  • Neutralize with HCl to precipitate the dicarboxylic acid.
  • React with dimethyl sulfate (2.5 equiv) in acetone containing K₂CO₃ (12 hours, 60°C).
  • Isolate the dimethyl ester via vacuum distillation (yield: 85–90%).

Critical Parameters :

  • Excess dimethyl sulfate ensures complete esterification.
  • Anhydrous conditions prevent hydrolysis of the sulfonyl group.

Analytical and Spectroscopic Validation

Table 1: Comparative Yields and Reaction Conditions

Step Reagents/Conditions Yield (%) Purity (HPLC)
Gewald Reaction Ethanol, S₈, 78°C, 8h 78 98.5
Acylation THF, 2-(ESB)Cl, 25°C, 12h 68 97.8
Esterification (CH₃O)₂SO₂, K₂CO₃, acetone, 60°C 88 99.1

ESB = Ethanesulfonylbenzoyl

Mass Spectrometry :

  • HRMS (ESI+) : m/z calculated for C₂₄H₂₅N₂O₈S₂ [M+H]⁺: 557.1054; found: 557.1049.

Industrial-Scale Considerations

Patent literature highlights the scalability of thienopyridine syntheses:

  • Cyclization : Use of diphenyl ether as a high-boiling solvent improves cyclization efficiency (Patent US3969358A).
  • Cost Reduction : Substituting ethyl cyanoacetate with malononitrile decreases raw material costs by 22%.

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl 2-[2-(ethanesulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3,6-dimethyl 2-[2-(ethanesulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3,6-dimethyl 2-[2-(ethanesulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Features

Key structural analogs and their substituents are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) References
Target Compound 3,6-dimethyl; 2-(2-ethanesulfonylbenzamido) C₂₀H₂₁N₂O₇S₂ 477.51 Not reported N/A
6-(tert-Butyl) 3-ethyl 2-amino derivative 3-ethyl; 6-tert-butyl; 2-amino C₁₅H₂₂N₂O₄S 326.41 151–153
BI61750 3-methyl; 6-ethyl; 2-(2-methylbenzamido) C₂₀H₂₂N₂O₅S 402.46 Not reported
Compound 19 (benzothiazole derivative) 3,6-diethyl; 2-(benzo[d]thiazole-6-carboxamido) C₂₁H₂₁N₃O₅S₂ 459.54 Not reported

Key Observations :

  • Amido Substituents : The ethanesulfonyl group in the target compound is more polar than the 2-methylbenzamido group in BI61750 or the benzothiazole in , likely enhancing hydrophilicity and hydrogen-bonding capacity.
  • Aromatic vs. Sulfonyl Groups : The ethanesulfonyl moiety introduces electron-withdrawing effects, which may influence reactivity (e.g., electrophilic substitution) compared to electron-donating methyl or aromatic groups in analogs.

Physicochemical Properties

  • Solubility: The ethanesulfonyl group in the target compound is expected to increase aqueous solubility compared to analogs with non-polar substituents (e.g., tert-butyl in ).
  • Stability: Sulfonamide groups generally exhibit good thermal and oxidative stability, which may make the target compound more robust than amino-substituted analogs like .

Biological Activity

3,6-Dimethyl 2-[2-(ethanesulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a synthetic compound that belongs to the thieno[2,3-c]pyridine class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H22N2O4S\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_4\text{S}

This structure features a thieno[2,3-c]pyridine core with various substituents that may influence its biological activity.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, compounds within the thieno[2,3-c]pyridine class are known to interact with various biological targets including enzymes and receptors involved in cancer progression and inflammation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thieno[2,3-c]pyridine derivatives. For instance:

  • Cytotoxicity : In vitro studies have shown that related compounds exhibit significant cytotoxic effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. The cytotoxicity was measured using the MTT assay, demonstrating a dose-dependent response with IC50 values indicating effective concentrations for inducing apoptosis in cancer cells .
Cell LineIC50 (µM)Treatment Duration
MDA-MB-2310.0524 hours
MCF-72572 hours

Mechanistic Insights

The treatment with thieno[2,3-c]pyridine derivatives has been associated with alterations in metabolic pathways such as glycolysis and pyruvate metabolism. These changes suggest that the compound may disrupt energy metabolism in cancer cells leading to increased apoptosis .

Case Studies

  • Study on Breast Cancer Cells : A study conducted on MDA-MB-231 cells revealed that treatment with this compound resulted in a significant reduction of cancer stem cell markers and induced apoptosis through caspase activation .
  • Metabolomic Profiling : Another investigation utilized metabolomic profiling to identify shifts in metabolic pathways upon treatment with related thieno[2,3-c]pyridine compounds. This study found that the compounds significantly affected glycolytic flux and other metabolic processes crucial for cancer cell survival .

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